molecular formula C19H14ClN3O2S B7682531 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide

4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B7682531
M. Wt: 383.9 g/mol
InChI Key: WSNXDKNRRKVGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound with potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying a range of biological processes. In

Scientific Research Applications

4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide has a range of potential applications in scientific research. One of the key areas of interest is in the study of protein-protein interactions, which play a critical role in many biological processes. This compound has been shown to inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide involves the inhibition of protein-protein interactions. This compound binds to a specific site on one of the proteins, preventing it from interacting with the other protein. This disruption of the interaction can lead to changes in the biological function of the proteins, providing valuable insights into their role in various cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide are dependent on the specific protein-protein interaction being studied. In general, this compound has been shown to disrupt the function of the proteins involved in the interaction, leading to changes in cellular processes such as signal transduction and gene expression.

Advantages and Limitations for Lab Experiments

One of the key advantages of using 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its ability to selectively inhibit specific protein-protein interactions. This can provide valuable insights into the function of these interactions in various biological processes. However, one limitation of using this compound is that it may not be effective for all protein-protein interactions, and further research may be needed to identify other compounds that can target these interactions.

Future Directions

There are several future directions for research on 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide. One area of interest is in the development of new compounds that can selectively target different protein-protein interactions. Another direction is in the application of this compound in the study of disease processes, such as cancer, where protein-protein interactions play a critical role. Additionally, further research may be needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.
Conclusion:
In conclusion, 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide is a valuable tool for studying protein-protein interactions in various biological processes. Its unique structure and properties make it a promising compound for future research in this area. While there are limitations to its use, further research may identify new compounds and applications for this compound in scientific research.

Synthesis Methods

The synthesis of 4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting product is then reacted with 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to yield the final product.

properties

IUPAC Name

4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c20-14-5-1-11(2-6-14)18(25)23-19-22-16(10-26-19)13-3-7-15-12(9-13)4-8-17(24)21-15/h1-3,5-7,9-10H,4,8H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNXDKNRRKVGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide

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